molecular formula C17H14FNO3 B14095683 2-(3-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one

2-(3-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one

Cat. No.: B14095683
M. Wt: 299.30 g/mol
InChI Key: BMXNKNOACDCIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(1H)-Quinolinone, 2-(3-fluorophenyl)-5,6-dimethoxy- is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of a quinolinone core, substituted with a 3-fluorophenyl group at the 2-position and methoxy groups at the 5 and 6 positions. Quinolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinolinone, 2-(3-fluorophenyl)-5,6-dimethoxy- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline, 2,4-dimethoxybenzaldehyde, and ethyl acetoacetate.

    Condensation Reaction: The first step involves the condensation of 3-fluoroaniline with 2,4-dimethoxybenzaldehyde in the presence of an acid catalyst to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with ethyl acetoacetate under basic conditions to form the quinolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Quinolinone, 2-(3-fluorophenyl)-5,6-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of 4(1H)-Quinolinone, 2-(3-fluorophenyl)-5,6-dimethoxy- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(1H)-Quinolinone, 2-(3-fluorophenyl)-5,6-dimethoxy- is unique due to the presence of both the 3-fluorophenyl and 5,6-dimethoxy substitutions, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C17H14FNO3

Molecular Weight

299.30 g/mol

IUPAC Name

2-(3-fluorophenyl)-5,6-dimethoxy-1H-quinolin-4-one

InChI

InChI=1S/C17H14FNO3/c1-21-15-7-6-12-16(17(15)22-2)14(20)9-13(19-12)10-4-3-5-11(18)8-10/h3-9H,1-2H3,(H,19,20)

InChI Key

BMXNKNOACDCIFS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.